4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

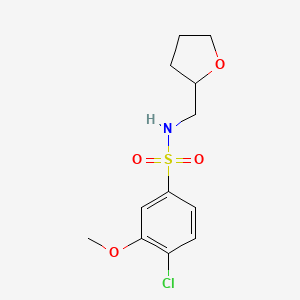

“4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile” is a chemical compound with the CAS Number: 73281-56-8 . It has a molecular weight of 200.2 . The IUPAC name for this compound is 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8N2O2/c1-13-9-5-3-2-4-7(9)10(14)8(6-12)11(13)15/h2-5,8H,1H3 . This code provides a unique representation of the compound’s molecular structure.

Aplicaciones Científicas De Investigación

Drug Research and Development

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones, a class of compounds to which 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile belongs, make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Synthesis of Heterocycles

This class of compounds has applications in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Alkaline Hydrolysis

Alkaline hydrolysis of the ethyl ester of 4- (cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is accompanied by decarboxylation with loss of two molecules of CO2 and leads to 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .

Preparation of Alkyl Amides

A simple and efficient method for preparing 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkyl amides has been proposed .

Diuretic Activity Study

The compounds synthesized from 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile have been reported to be studied for their diuretic activity .

Synthesis of Diverse Derivatives

Under optimal reaction conditions, the synthesis of diverse ethyl 4- ((2-amino-2-oxo-1-phenylethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives has been investigated by applying various substituted benzaldehyde derivatives, amine derivatives, and isocyanides .

Mecanismo De Acción

Target of Action

Compounds of the quinoline class have been known to interact with a variety of biological targets, contributing to their diverse pharmacological activities .

Mode of Action

Quinoline derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects that contribute to their pharmacological activities .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound, influencing its therapeutic efficacy and potential side effects .

Result of Action

Quinoline derivatives have been associated with a range of biological activities, suggesting that they may exert diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound, potentially affecting its therapeutic efficacy and safety profile .

Propiedades

IUPAC Name |

4-hydroxy-1-methyl-2-oxoquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-13-9-5-3-2-4-7(9)10(14)8(6-12)11(13)15/h2-5,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVQZHGSZJKNEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(Methylcarbamoyl)phenyl]carbamoyl}propanoic acid](/img/structure/B603338.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}nicotinamide](/img/structure/B603339.png)

![2-{[4-(Methylcarbamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B603340.png)

![N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B603341.png)

![N-methyl-N-[(4-methylphenyl)sulfonyl]-beta-alanine](/img/structure/B603346.png)

![N-[5-chloro-2-(2-propynyloxy)benzyl]cyclohexanamine](/img/structure/B603347.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzamide](/img/structure/B603349.png)

![Ethyl 1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B603350.png)

![1-Acetyl-4-[(4-ethoxy-3-isopropylphenyl)sulfonyl]piperazine](/img/structure/B603356.png)

![2-{4-[(4-Ethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B603358.png)